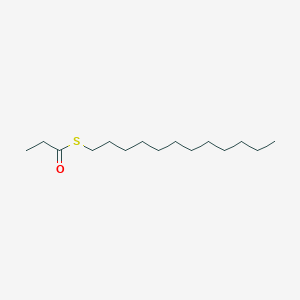
S-Dodecyl propanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Dodecyl propanethioate: is an organic compound with the molecular formula C15H30OS. It belongs to the class of thioesters, which are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Dodecyl propanethioate can be synthesized through the reaction of dodecane-1-thiol with propanoic acid in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide . The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional steps such as distillation and purification to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: S-Dodecyl propanethioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dodecane-1-thiol.
Substitution: Corresponding substituted thioesters.
Scientific Research Applications
Chemistry: S-Dodecyl propanethioate is used as a surfactant in various chemical reactions to stabilize emulsions and dispersions . It is also used in the synthesis of other organic compounds.
Biology: In biological research, it is used to study the interactions of surfactants with biological membranes and proteins . It helps in understanding the effects of surfactants on cell membranes and protein folding.
Medicine: While not directly used as a drug, this compound is used in the formulation of drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs .
Industry: In industrial applications, it is used in the formulation of detergents, emulsifiers, and other cleaning agents due to its surfactant properties .
Mechanism of Action
The mechanism of action of S-Dodecyl propanethioate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is utilized in various applications to enhance the solubility and dispersion of hydrophobic compounds .
Comparison with Similar Compounds
- S-Methyl thioacetate
- S-Ethyl thioacetate
- S-Propyl thioacetate
Comparison: S-Dodecyl propanethioate is unique due to its longer alkyl chain, which enhances its surfactant properties compared to shorter-chain thioesters. This makes it more effective in applications requiring strong emulsifying and dispersing capabilities .
Properties
CAS No. |
919076-99-6 |
|---|---|
Molecular Formula |
C15H30OS |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
S-dodecyl propanethioate |
InChI |
InChI=1S/C15H30OS/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h3-14H2,1-2H3 |
InChI Key |
ANLHNKUGMDJLMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















